Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Medicinal chemistry Drug design Bioisostere

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3; MFCD11099889) is a saturated spirocyclic diester with molecular formula C₁₁H₁₆O₄ and molecular weight 212.24 g/mol. The compound features a rigid spiro[3.3]heptane core comprising two cyclobutane rings sharing a single spiro-carbon, with two methyl ester substituents at the 2- and 6-positions.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 37942-79-3
Cat. No. B3424968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Spiro[3.3]heptane-2,6-dicarboxylate
CAS37942-79-3
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC(C2)C(=O)OC
InChIInChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
InChIKeyWDSRXUBJASECTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3): Physicochemical Identity and Sourcing Baseline


Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3; MFCD11099889) is a saturated spirocyclic diester with molecular formula C₁₁H₁₆O₄ and molecular weight 212.24 g/mol . The compound features a rigid spiro[3.3]heptane core comprising two cyclobutane rings sharing a single spiro-carbon, with two methyl ester substituents at the 2- and 6-positions . This scaffold yields an exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.82), classifying it as a sp³-rich building block distinct from planar aromatic frameworks [1]. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Cannot Be Replaced by Cyclohexane, Bicyclopentane, or Benzene-Derived Analogs


Substituting dimethyl spiro[3.3]heptane-2,6-dicarboxylate with a cyclohexane-derived diester, a bicyclo[1.1.1]pentane dicarboxylate, or an aromatic diester is not chemically equivalent and will alter experimental outcomes. The spiro[3.3]heptane core provides non-coplanar exit vectors that serve as a saturated bioisostere for meta-, para-, and ortho-substituted benzenes, a property absent in planar aromatic analogs [1]. Compared to cyclohexane-based building blocks, the spiro[3.3]heptane framework imposes greater conformational restriction and yields higher aqueous solubility in heteroatom-containing derivatives . Relative to bicyclo[1.1.1]pentane dicarboxylates (C₉H₁₂O₄, MW 184.19), this compound offers an additional carbon atom per ring, generating larger spatial separation between functional groups—a critical parameter for linker design . The following quantitative evidence establishes exactly where and how this compound differs from its closest alternatives.

Quantitative Differential Evidence: Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate vs. Closest Structural Comparators


Fsp³ Fraction: Spiro[3.3]heptane Core vs. Benzene and Cyclohexane Scaffolds

The spiro[3.3]heptane core of dimethyl spiro[3.3]heptane-2,6-dicarboxylate exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.82 for the dimethyl ester (C11H16O4: 9 sp³ carbons / 11 total carbons) and 1.0 for the parent hydrocarbon core . In contrast, benzene (the most common aromatic building block) has Fsp³ = 0.0, while cyclohexane has Fsp³ = 1.0 but lacks the spiro junction that imposes non-coplanar exit vectors [1]. Higher Fsp³ values correlate with improved clinical progression rates from hit to lead to drug candidate [2]. The spiro[3.3]heptane core combines the Fsp³ advantage of a saturated system with the spatial orientation uniqueness of a spiro-fused framework—a combination not achievable with either cyclohexane (lacks spiro geometry) or benzene (lacks sp³ character) [3].

Medicinal chemistry Drug design Bioisostere

Aqueous Solubility Enhancement: Heteroatom-Substituted Spiro[3.3]heptanes vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes demonstrate generally higher aqueous solubility compared to their cyclohexane analogs . While the direct dimethyl ester comparison is not published, the spiro[3.3]heptane scaffold consistently confers solubility advantages over monocyclic saturated frameworks in direct head-to-head evaluations of structurally matched derivatives [1]. The parent compound exhibits calculated aqueous solubility of 6.11 mg/mL (0.0288 mol/L, LogS ESOL = -1.54), placing it in the 'Soluble' classification range . The rigid spirocyclic architecture reduces conformational entropy penalties upon solvation relative to flexible cyclohexane derivatives, a phenomenon documented across multiple spiro[3.3]heptane building block classes [2].

ADME Solubility Drug discovery

MOF Framework Interpenetration Control: Spiro[3.3]heptane Dicarboxylate vs. Terephthalate Linkers

In Zn(II)-based metal-organic frameworks (MOFs) incorporating trans-1,2-bis(4-pyridyl)ethene (bpe) as a co-ligand, the spiro[3.3]heptane-2,6-dicarboxylate (SHDC) framework exhibits fourfold interpenetration, whereas the terephthalate (aromatic) analog under identical conditions produces fivefold interpenetration [1]. The aliphatic spirocyclic backbone prohibits the π–π stacking interactions that drive closer framework aggregation in the aromatic terephthalate system [2]. Ligand-to-ligand distances between spiro carbon atoms in adjacent frameworks measure approximately 5.4–6.5 Å, substantially larger than typical π–π contact distances (∼3.4–3.8 Å) observed in aromatic MOFs [3]. Additionally, the SHDC-based Yb-MOF (complex 1) exhibits ligand decomposition onset at 425 °C, compared to 360 °C for the structurally related Ce-terephthalate, indicating superior thermal stability despite the strained cyclobutane rings [4].

Metal-organic frameworks Crystal engineering Porous materials

Synthetic Accessibility and Gram-Scale Production: Spiro[3.3]heptane Diester vs. Other Strained Bicyclic Building Blocks

The spiro[3.3]heptane scaffold has been produced on multigram scale (up to 302 g) via convergent synthetic strategies, a scale comparable to or exceeding that of many bicyclo[1.1.1]pentane derivatives [1]. Both spiro[3.3]heptane and bicyclo[1.1.1]pentane have become 'routine and indispensable' building blocks in medicinal chemistry over the past decade, whereas other strained systems like ladderane and housane remain 'exotic and unexplored' due to synthetic inaccessibility [2]. The dimethyl ester derivative (this compound) is commercially available from multiple vendors at 95–98% purity with batch-specific QC documentation . Key synthetic routes include formal [2+2] cyclization strategies and bond disconnections at the spiro-carbon, enabling access to both symmetrical and unsymmetrical substitution patterns [3]. At least eight structures based on small bicyclic skeletons have advanced to clinical trials, with spiro[3.3]heptane being one of the two most widely adopted scaffolds [4].

Organic synthesis Building blocks Scale-up

PROTAC Linker Scaffold Differentiation: Spiro[3.3]heptane Diester vs. Bicyclo[1.1.1]pentane Diester

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (C₁₁H₁₆O₄, MW 212.24) and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (C₉H₁₂O₄, MW 184.19) are both classified as PROTAC linkers . The spiro[3.3]heptane scaffold offers distinct geometric parameters: the non-coplanar exit vectors of the 2,6-disubstituted spiro[3.3]heptane core can mimic mono-, meta-, and para-substituted benzene rings depending on substitution pattern, whereas bicyclo[1.1.1]pentane-1,3-dicarboxylate provides a linear, collinear 1,3-substitution geometry with a C–C separation of approximately 2.5 Å [1][2]. The additional carbon atoms in the spiro[3.3]heptane rings (four per ring vs. three per ring in BCP) provide greater conformational constraint and larger spatial separation between functional groups, which directly influences ternary complex formation geometry in PROTAC design [3].

PROTAC Targeted protein degradation Linker chemistry

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3): Validated Research and Industrial Application Scenarios


PROTAC Linker Development Requiring Non-Planar, sp³-Rich Scaffolds

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is validated as a PROTAC linker building block, with its diester functionality enabling conjugation to both E3 ligase ligands and target protein ligands . The non-coplanar exit vectors of the 2,6-disubstituted spiro[3.3]heptane core distinguish it from linear bicyclo[1.1.1]pentane-1,3-dicarboxylate linkers [1]. For PROTAC programs where linker geometry influences ternary complex formation and degradation efficiency, this compound provides a distinct spatial orientation that cannot be achieved with linear aliphatic or aromatic diester linkers. The high Fsp³ (0.82) of the scaffold may additionally confer favorable physicochemical properties to the resulting PROTAC conjugate .

Metal-Organic Framework (MOF) Synthesis with Controlled Interpenetration

For MOF researchers seeking to reduce framework interpenetration, dimethyl spiro[3.3]heptane-2,6-dicarboxylate (or its hydrolyzed dicarboxylic acid derivative, Fecht's acid) provides a validated solution. Direct crystallographic evidence demonstrates that spiro[3.3]heptane-2,6-dicarboxylate linkers yield fourfold interpenetration in Zn-bpe frameworks, compared to fivefold interpenetration for terephthalate analogs under identical conditions . The aliphatic spirocyclic backbone prohibits deleterious π–π stacking between frameworks, a key limitation of aromatic dicarboxylate linkers [1]. Additionally, the ligand demonstrates thermal stability with decomposition onset at 425 °C, exceeding that of Ce-terephthalate (360 °C) . This scaffold enables pore chemistry control that conventional aromatic linkers cannot provide [2].

Medicinal Chemistry: Benzene Bioisostere Replacement Programs

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere, with successful incorporation into the anticancer drug sonidegib (replacing meta-benzene), the anticancer drug vorinostat (replacing the phenyl ring), and the anesthetic drug benzocaine (replacing para-benzene) . Dimethyl spiro[3.3]heptane-2,6-dicarboxylate serves as a precursor for generating such bioisosteric replacements, with the diester groups enabling further derivatization. The scaffold's high Fsp³ (0.82) aligns with the 'escape from flatland' paradigm in modern drug discovery, where increased saturation correlates with improved clinical success rates [1]. Compared to cyclohexane-based analogs, spiro[3.3]heptane derivatives offer greater conformational restriction and, in heteroatom-substituted cases, higher aqueous solubility .

Biocatalytic Derivatization via Engineered P450 Enzymes

For researchers developing enzymatic diversification strategies, the spiro[3.3]heptane core is amenable to engineered P450BM3-catalyzed hydroxylation. N-benzyl spiro[3.3]heptane-2-carboxamide undergoes selective monohydroxylation with engineered enzyme variants, achieving up to 100% conversion and product ratios as high as 90:10 with >99% enantiomeric excess . While dimethyl spiro[3.3]heptane-2,6-dicarboxylate itself has not been directly subjected to these enzymatic studies, the demonstrated biocatalytic accessibility of the spiro[3.3]heptane core establishes a precedent for enzymatic functionalization of related esters. The 2,6-diester substitution pattern aligns with the regiochemical outcomes observed in P450BM3 hydroxylation studies, where trans-5- and 6-position modifications are accessible [1].

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